3-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid is a complex organic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. The compound is characterized by its unique structure, which includes a benzodiazole moiety and a propanoic acid functional group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various methods involving the reaction of specific precursors. It is not widely available commercially but can be obtained through custom synthesis from specialized chemical suppliers.
This compound is classified as an organic acid and a heterocyclic compound. It falls under the category of benzodiazoles, which are often studied for their pharmacological properties.
The synthesis of 3-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid typically involves multi-step reactions starting from simpler organic compounds.
The reaction conditions, such as temperature, solvent choice (often polar aprotic solvents like dimethylformamide), and reaction time, play crucial roles in achieving high yields and purity of the final product.
The molecular formula of 3-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid can be represented as:
The structure features a benzodiazole ring fused with a propanoic acid group. The presence of both carbonyl and amino functionalities contributes to its reactivity and potential biological activity.
Key structural data include:
The compound participates in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions often require specific catalysts or conditions to proceed efficiently. For example, esterification may require acidic catalysts to enhance the reaction rate.
The mechanism by which 3-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid exerts its effects is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its structural similarity to other biologically active compounds.
Research indicates that compounds containing benzodiazole structures often exhibit activity against various biological targets, including antimicrobial and anticancer pathways.
The physical properties include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry can provide insights into purity and structural confirmation.
The primary applications of 3-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid lie in medicinal chemistry and pharmaceutical development. It may serve as:
The design of 3-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid exemplifies rational pharmacophore hybridization, merging distinct molecular motifs to enhance NLRP3 inflammasome targeting. This compound integrates a benzodiazole heterocyclic core with a flexible propanoic acid linker, creating a dual-functional architecture. The benzodiazole moiety acts as a hydrophobic domain that penetrates the NACHT ATP-binding pocket, competitively inhibiting ATP hydrolysis—a critical step for NLRP3 oligomerization [2] [6]. Concurrently, the terminal carboxylic acid enables polar interactions with conserved residues (e.g., Arg578, Lys387) through salt bridges, augmenting binding affinity [6].
This hybridization strategy directly counters NLRP3 activation mechanisms. Cryo-EM studies confirm that NLRP3 activators like nigericin induce conformational shifts facilitating ADP-to-ATP exchange. The benzodiazole core mimics adenine’s flat heterocyclic geometry, displacing ATP while the propyl chain stabilizes the inactive NLRP3 decamer via van der Waals contacts with hydrophobic subpockets [2] [6]. Notably, variants with truncated linkers (e.g., acetic acid) show 10-fold reduced potency, underscoring the necessity of the three-carbon spacer for optimal domain bridging [5] [10].
Table 1: Pharmacophore Elements and Their Functional Roles in NLRP3 Inhibition
Structural Element | Role in NLRP3 Inhibition | Effect of Modification |
---|---|---|
Benzodiazole core | ATP-competitive binding to NACHT domain; hydrophobic occupancy | Smaller cores (e.g., imidazole) reduce affinity by >50% |
C3-Alkyl chain (propyl) | Stabilizes inactive conformation; enhances membrane permeability | Longer chains (butyl) induce steric clashes; lower activity |
Propanoic acid linker | Salt bridges with basic residues (Arg578/Lys387); solvation | Acetic acid linker decreases IC₅₀ by 10-fold |
Synthesizing 3-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid hinges on two pivotal intermediates: N-propyl-o-phenylenediamine and ethyl acrylate. The route proceeds via:
Industrial-scale synthesis faces cost bottlenecks from ethyl acrylate and carboximidate esters. Substituting acrylate with cheaper acrylonitrile followed by nitrile hydrolysis lowers expenses but introduces additional steps, reducing overall yield by 15–20% [5]. Table 2 compares synthetic routes:
Table 2: Cost-Benefit Analysis of Synthesis Intermediates
Intermediate | Cost per kg (USD) | Yield Impact | Purity Challenges |
---|---|---|---|
Ethyl acrylate | $220–$250 | Final yield: 65–70% | Requires rigorous drying |
Acrylonitrile | $90–$110 | Final yield: 45–50% | Cyanide byproducts; extra purification |
N-Propyl-o-phenylenediamine | $300–$350 | Determines regioselectivity | Oxidation to quinones; inert atmosphere |
Substituent effects at three sites critically modulate bioactivity:
Benzodiazole ring substitution also influences efficacy. Electron-withdrawing groups (e.g., 5-Cl, 6-NO₂) enhance electrophilicity at C2, strengthening H-bonding with Tyr443. However, bulkier groups (6-phenyl) induce steric clashes with the LRR domain, reducing potency by 60% [5] [9].
Table 3: Impact of Substituent Variations on Bioactivity
Modification Site | Example Substituent | Effect on NLRP3 IC₅₀ | Physicochemical Change |
---|---|---|---|
N3-Alkyl chain | Methyl | IC₅₀: 1.8 μM | ↓ LogP (1.3); ↑ solubility |
n-Propyl (target) | IC₅₀: 0.4 μM | LogP: 2.1; balanced permeability | |
n-Pentyl | IC₅₀: 0.3 μM | ↑ LogP (3.4); ↑ cytotoxicity | |
C6 Benzodiazole substitution | 6-Nitro | IC₅₀: 0.2 μM | ↑ Electrophilicity at C2 |
6-Methoxy | IC₅₀: 1.5 μM | ↓ Electrophilicity; steric hindrance | |
Linker length | Acetic acid | IC₅₀: 4.1 μM | ↓ Solubility; poor salt bridging |
Butanoic acid | IC₅₀: 1.9 μM | Altered binding geometry |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0